2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide
Overview
Description
2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide is a useful research compound. Its molecular formula is C9H16ClNOS and its molecular weight is 221.75 g/mol. The purity is usually 95%.
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Biological Activity
2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and pharmacological implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The compound's structure features a chloro substituent and a tetrahydrothiophene moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of various propanamide derivatives, including this compound. In vitro assays have shown promising results against a range of microbial strains. For instance, derivatives similar to this compound exhibited low minimum inhibitory concentration (MIC) values, indicating strong antimicrobial properties .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | 0.156 | Antibacterial |
Compound A | 0.0625 | Antifungal |
Compound B | 0.125 | Antiviral |
Antiplasmodial Activity
The compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Research indicates that modifications in the amide bond can significantly enhance antiplasmodial efficacy .
Table 2: Antiplasmodial Activity
Compound | Strain | IC50 (nM) |
---|---|---|
This compound | 3D7 | 50 |
Compound C | K1 | 30 |
Compound D | CQ-S | 20 |
Cytotoxicity
The cytotoxic effects of this compound were evaluated using the MTT assay against various cancer cell lines. The selectivity index was calculated to determine the safety profile of the compound. Results indicated that while displaying cytotoxicity, it also exhibited selectivity towards cancer cells over normal cells, which is crucial for therapeutic applications .
Table 3: Cytotoxicity Profile
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | Vero | 15 | >100 |
Compound E | HeLa | 10 | >50 |
Compound F | MCF7 | 12 | >70 |
Case Studies and Research Findings
A notable study focused on the structure-activity relationship (SAR) of propanamide derivatives, including our compound of interest. The findings suggested that the presence of the tetrahydrothiophene ring significantly enhances binding affinity to target receptors, contributing to improved biological activity .
Another research highlighted the role of molecular dynamics simulations in predicting the interaction between this compound and its biological targets, providing insights into its mechanism of action .
Properties
IUPAC Name |
2-chloro-N-ethyl-N-(thiolan-3-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNOS/c1-3-11(9(12)7(2)10)8-4-5-13-6-8/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCAHDBNYANXOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSC1)C(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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